molecular formula C18H18BrNO4 B1224363 3-[(4-Bromophenyl)methyl]-4-(4-methoxyanilino)-4-oxobutanoic acid

3-[(4-Bromophenyl)methyl]-4-(4-methoxyanilino)-4-oxobutanoic acid

Cat. No. B1224363
M. Wt: 392.2 g/mol
InChI Key: LCHRTSINYYBMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromophenyl)methyl]-4-(4-methoxyanilino)-4-oxobutanoic acid is an anilide.

Scientific Research Applications

Radical Scavenging Activity

  • Bromophenols, including compounds similar to 3-[(4-Bromophenyl)methyl]-4-(4-methoxyanilino)-4-oxobutanoic acid, have demonstrated potent scavenging activity against radicals like DPPH and ABTS. This suggests potential application as natural antioxidants in food or pharmaceutical industries (Li, Li, Gloer, & Wang, 2012).

Novel Synthesis and Surfactant Properties

  • A novel synthesis method using a copper-catalyzed cross-coupling reaction produced a new surfactant containing a benzene ring, similar in structure to 3-[(4-Bromophenyl)methyl]-4-(4-methoxyanilino)-4-oxobutanoic acid. This compound forms unusual large-diameter premicellar aggregations below the critical micelle concentration (Chen, Hu, & Fu, 2013).

Inhibitors of Glycolic Acid Oxidase

  • Compounds structurally related to 3-[(4-Bromophenyl)methyl]-4-(4-methoxyanilino)-4-oxobutanoic acid have been synthesized as potent inhibitors of glycolic acid oxidase. This suggests a potential application in therapeutic fields related to this enzymatic activity (Williams et al., 1983).

properties

Product Name

3-[(4-Bromophenyl)methyl]-4-(4-methoxyanilino)-4-oxobutanoic acid

Molecular Formula

C18H18BrNO4

Molecular Weight

392.2 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-4-(4-methoxyanilino)-4-oxobutanoic acid

InChI

InChI=1S/C18H18BrNO4/c1-24-16-8-6-15(7-9-16)20-18(23)13(11-17(21)22)10-12-2-4-14(19)5-3-12/h2-9,13H,10-11H2,1H3,(H,20,23)(H,21,22)

InChI Key

LCHRTSINYYBMKD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)Br)CC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)Br)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Bromophenyl)methyl]-4-(4-methoxyanilino)-4-oxobutanoic acid
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3-[(4-Bromophenyl)methyl]-4-(4-methoxyanilino)-4-oxobutanoic acid
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3-[(4-Bromophenyl)methyl]-4-(4-methoxyanilino)-4-oxobutanoic acid
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3-[(4-Bromophenyl)methyl]-4-(4-methoxyanilino)-4-oxobutanoic acid

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